

Application Notes and Protocols: S,S-Dimethyl Sulfoximine in Transition Metal Catalysis

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Compound of Interest

Compound Name: **S,S-Dimethyl sulfoximine**

Cat. No.: **B075141**

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These application notes provide a comprehensive overview of the use of **S,S-dimethyl sulfoximine** and its derivatives as versatile building blocks and ligands in transition metal catalysis. The unique electronic and steric properties of the sulfoximine moiety make it a valuable functional group in the design of catalysts for a variety of organic transformations, including cross-coupling and asymmetric reactions. This document details synthetic protocols for the functionalization of **S,S-dimethyl sulfoximine** and its application in catalysis, supported by quantitative data and visual workflows.

Functionalization of the Sulfoximine Core: Key to Ligand Development

The utility of **S,S-dimethyl sulfoximine** in transition metal catalysis often begins with its functionalization. The nitrogen and α -carbon atoms of the sulfoximine can be readily modified to introduce coordinating groups or to tune the steric and electronic properties of the resulting ligand. The following sections detail established protocols for these crucial transformations.

Copper-Catalyzed N-Arylation of NH-Sulfoximines

The introduction of an aryl group on the nitrogen atom of a sulfoximine is a common strategy for creating bidentate ligands. Copper-catalyzed N-arylation has emerged as an efficient method for this transformation.

Entry	Aryl Halide	Method	Product	Yield (%)
1	Iodobenzene	A	N-phenyl-S-methyl-S-phenylsulfoximin e	95
2	4-Iodotoluene	A	N-(4-tolyl)-S-methyl-S-phenylsulfoximin e	92
3	4-Iodoanisole	A	N-(4-methoxyphenyl)-S-methyl-S-phenylsulfoximin e	88
4	Bromobenzene	B	N-phenyl-S-methyl-S-phenylsulfoximin e	85
5	4-Bromotoluene	B	N-(4-tolyl)-S-methyl-S-phenylsulfoximin e	82

Data compiled from studies on analogous sulfoximine systems. Yields are indicative of the general efficiency of the methods.

Method A: For Aryl Iodides[1][2]

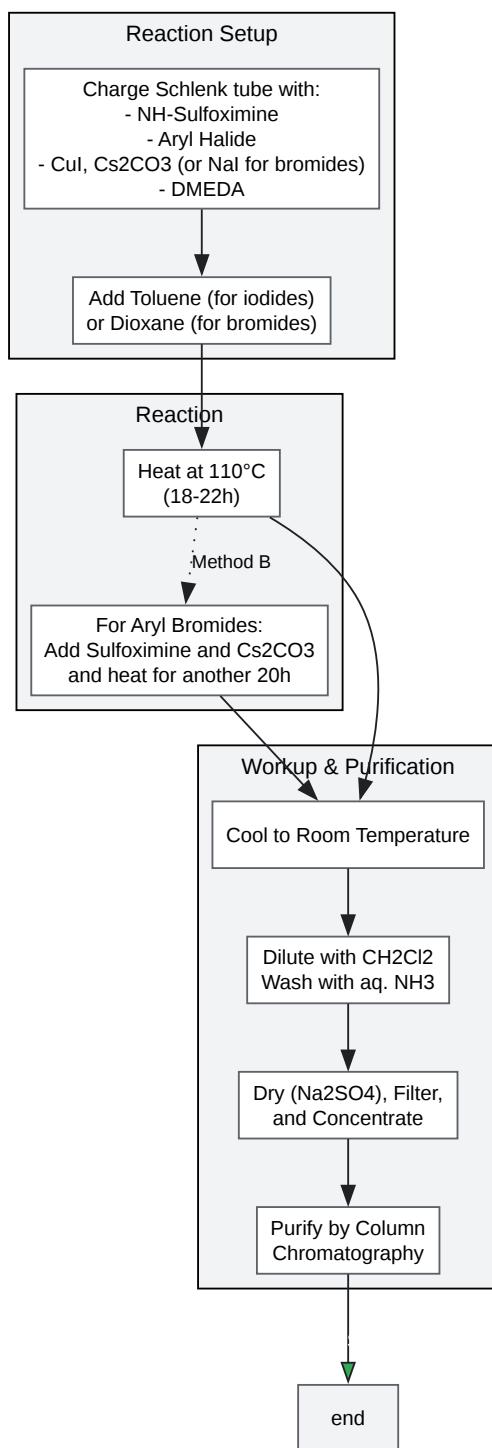
A dry Schlenk tube is charged with the NH-sulfoximine (1.0 equiv), aryl iodide (2.0 equiv), copper(I) iodide (CuI, 10 mol%), cesium carbonate (Cs_2CO_3 , 2.5 equiv), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%). Toluene is added as the solvent, and the mixture is heated to 110 °C for 18-22 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with aqueous

ammonia. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Method B: For Aryl Bromides (One-Pot, Two-Steps)[1][2]

Under an argon atmosphere, a dry Schlenk tube is charged with the aryl bromide (2.0 equiv), CuI (10 mol%), DMEDA (20 mol%), and sodium iodide (NaI, 4.0 equiv). Degassed dioxane is added, and the mixture is heated to 110 °C for 18-22 hours. The mixture is then cooled, and the NH-sulfoximine (1.0 equiv) and Cs₂CO₃ (2.5 equiv) are added. The reaction mixture is then heated at 110 °C for an additional 20 hours. Workup and purification are performed as described in Method A.

Workflow for Copper-Catalyzed N-Arylation of Sulfoximines

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Caption: General workflow for the copper-catalyzed N-arylation of NH-sulfoximines.

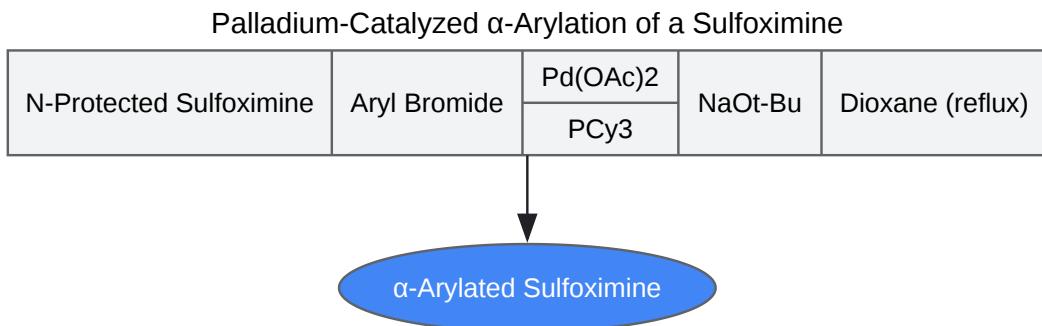
Palladium-Catalyzed α -Arylation of Sulfoximines

Functionalization at the α -carbon of **S,S-dimethyl sulfoximine** allows for the introduction of aryl groups, which can serve as part of a larger ligand scaffold. Palladium catalysis is a powerful tool for this C-C bond formation.

Entry	Aryl Bromide	Yield (%)
1	Phenyl bromide	75
2	4-Methylphenyl bromide	80
3	4-Methoxyphenyl bromide	72
4	4-Chlorophenyl bromide	65
5	2-Methylphenyl bromide	55

Data represents typical yields for the α -arylation of an N-benzoyl protected S-methyl sulfoximine derivative.[3]

To a solution of the N-benzoyl sulfoximine ethyl ester (1.0 equiv) and the aryl bromide (1.2 equiv) in dioxane are added sodium tert-butoxide (NaOt-Bu, 3.0 equiv), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 3 mol%), and tricyclohexylphosphine (PCy_3 , 9 mol%). The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the α -arylated sulfoximine.



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Caption: General scheme for the Pd-catalyzed α -arylation.

Synthesis of NH-Sulfoximines: Precursors to Ligands

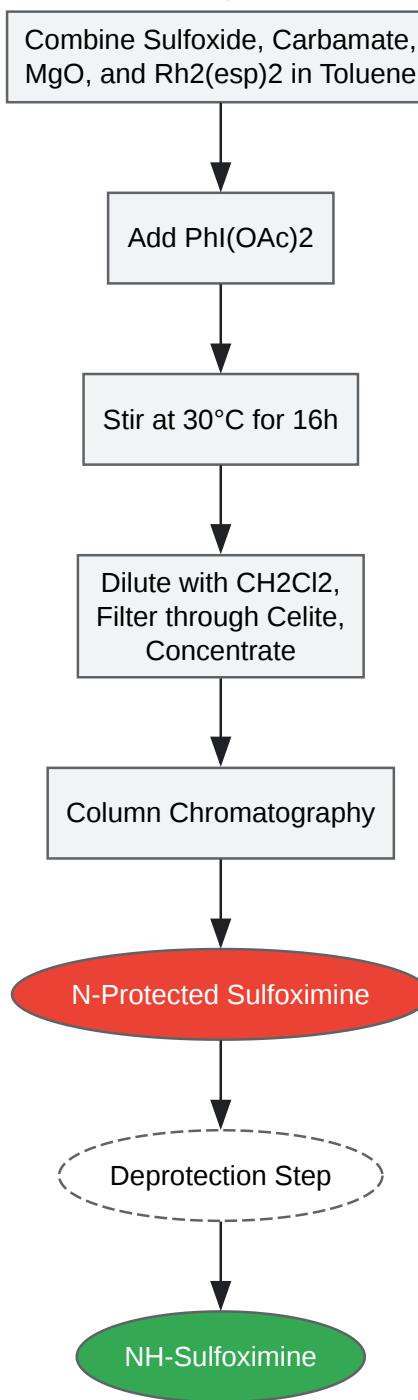
The parent NH-sulfoximines are the primary starting materials for the synthesis of more complex ligands. Rhodium-catalyzed imination of sulfoxides provides a direct and efficient route to these valuable precursors.

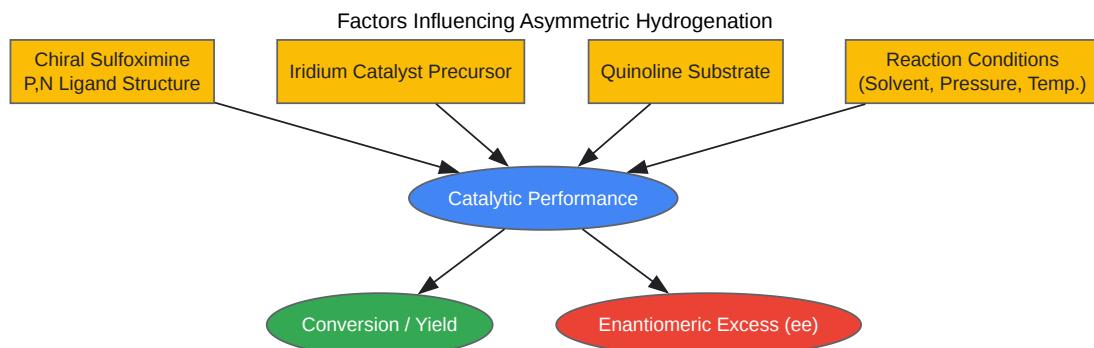
Rhodium-Catalyzed Imination of Sulfoxides

This method allows for the direct conversion of sulfoxides to NH-sulfoximines, often with high yields and good functional group tolerance.

To a suspension of the sulfoxide (1.0 equiv), a carbamate (e.g., prop-2-yn-1-yl carbamate, 1.7 equiv), and magnesium oxide (MgO, 4.0 equiv) in toluene is added Rh₂(esp)₂ (2.0 mol%). Phenyl iodine diacetate (PhI(OAc)₂, 1.7 equiv) is then added, and the resulting mixture is stirred at 30 °C for 16 hours. The reaction mixture is then diluted with dichloromethane, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding N-protected sulfoximine, which can be deprotected to the free NH-sulfoximine.

Workflow for Rhodium-Catalyzed Sulfoximine Synthesis





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